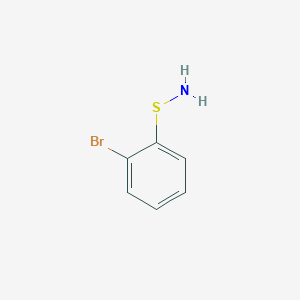

Benzenesulfenamide, 2-bromo-

Description

Benzenesulfonamide, 2-bromo- is an organosulfur compound characterized by a benzene ring substituted with a sulfonamide (-SO₂NH₂) group and a bromine atom at the ortho position. This structural configuration imparts unique chemical reactivity and physical properties, making it valuable in pharmaceutical synthesis and materials science. Bromine’s electron-withdrawing nature and steric effects influence the compound’s interactions in catalytic processes and biological systems.

Properties

CAS No. |

532931-52-5 |

|---|---|

Molecular Formula |

C6H6BrNS |

Molecular Weight |

204.09 g/mol |

IUPAC Name |

S-(2-bromophenyl)thiohydroxylamine |

InChI |

InChI=1S/C6H6BrNS/c7-5-3-1-2-4-6(5)9-8/h1-4H,8H2 |

InChI Key |

KZPGAGCMPWBUKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)SN)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of benzenesulfenamide, 2-bromo- typically involves the reaction of 2-bromobenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of advanced techniques to optimize yield and purity.

Chemical Reactions Analysis

Benzenesulfenamide, 2-bromo- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzenesulfenamide, 2-bromo- has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of benzenesulfenamide, 2-bromo- involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Ortho vs. Para Bromination: 2-Bromo-N-(tert-butyl)benzenesulfonamide (CAS 138733-50-3) and 4-bromo-N-(2-cyanoethyl)benzenesulfonamide (CAS 25111-69-7) demonstrate how bromine’s position affects steric and electronic properties. 5-Bromo-2-methylbenzenesulfonamide (CAS 56919-16-5) combines bromine at the meta position with a methyl group at the ortho position, highlighting how substituent interplay modulates solubility and crystallinity .

Functional Group Variations

- Sulfonamide vs. Amide: 2-Bromobenzamide (CAS 4001-73-4) lacks the sulfonyl group (-SO₂-) present in benzenesulfonamides. This results in a lower molecular weight (200.03 g/mol vs. ~250–280 g/mol for benzenesulfonamides) and a higher melting point (160–162°C) due to stronger intermolecular hydrogen bonding in the amide . 2-Amino-4,5-dimethoxybenzenesulfonamide (PSA: 104.64) illustrates how amino and methoxy groups increase polarity compared to bromo-substituted derivatives, affecting pharmacokinetic properties like membrane permeability .

N-Substituent Effects

- N-tert-butyl vs. N,N-dimethyl: 2-Bromo-N-(tert-butyl)benzenesulfonamide (C₁₀H₁₄BrNO₂S) has a bulky tert-butyl group that enhances lipophilicity, whereas 2-bromo-N,N-dimethylbenzenesulfonamide (C₈H₁₀BrNO₂S) features smaller dimethyl substituents, improving aqueous solubility . 5-Bromo-2-fluoro-4-methylbenzenesulfonamide (CAS 874801-50-0) incorporates fluorine and methyl groups, which can enhance metabolic stability and target selectivity in drug design .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.